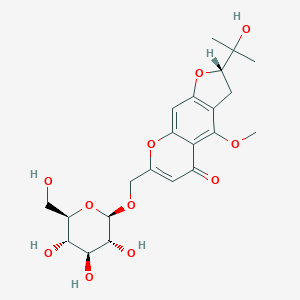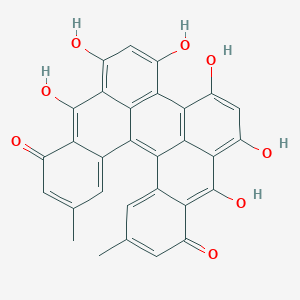
Retusin
Overview
Description
Mechanism of Action
Target of Action
Retusin, also known as Quercetin-3,3’,4’,7-tetramethylether, is a natural compound isolated from the leaves of Talinum triangulare . It is known to possess antiviral and anti-inflammatory activities . .
Mode of Action
Its antiviral and anti-inflammatory activities suggest that it may interact with proteins or enzymes involved in viral replication or inflammation pathways
Pharmacokinetics
One study has investigated the pharmacokinetics of polymethoxylated flavonoids, a group that includes this compound . The study found that the elimination half-lives for similar compounds ranged from 30 minutes to over 100 minutes . .
Result of Action
Its antiviral and anti-inflammatory activities suggest that it may inhibit viral replication and reduce inflammation at the cellular level . .
Biochemical Analysis
Biochemical Properties
Retusin plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It efficiently attaches low-energy electrons, generating fragment species via dissociative electron attachment (DEA). This interaction is crucial for its antioxidant activity, as this compound can attach solvated electrons and decompose under reductive conditions, such as near the mitochondrial electron transport chain . The compound interacts with enzymes and proteins involved in the electron transport chain, contributing to its radical scavenging activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to generate molecular hydrogen, which possesses selective antioxidant properties. This activity is thought to be responsible for its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress . Additionally, this compound’s interaction with the mitochondrial electron transport chain suggests its role in maintaining cellular energy balance and reducing oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to attach low-energy electrons and generate fragment species via DEA is a key aspect of its mechanism of action. This compound’s interaction with the mitochondrial electron transport chain leads to the generation of molecular hydrogen and quinone-bearing anions, which serve as electron carriers . These interactions contribute to its antioxidant activity and ability to protect cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by its interactions with low-energy electrons and the mitochondrial electron transport chain. Long-term studies have shown that this compound can maintain its antioxidant activity and protect cells from oxidative damage over extended periods . The compound’s stability and effectiveness may vary depending on the experimental conditions and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant antioxidant and protective effects against oxidative stress. At higher doses, the compound may exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes . It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the electron transport chain and oxidative stress response. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . This compound’s ability to generate molecular hydrogen and quinone-bearing anions plays a crucial role in its antioxidant activity and protection against oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . This compound’s ability to attach low-energy electrons and interact with the mitochondrial electron transport chain suggests its preferential localization in mitochondria, where it can exert its antioxidant effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it interacts with the electron transport chain and other biomolecules involved in oxidative stress response. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its activity and function . This compound’s localization in mitochondria is crucial for its role in maintaining cellular energy balance and protecting cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Retusin can be synthesized through the methylation of quercetin. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources. For instance, it can be isolated from the leaves of Talinum triangulare using solvent extraction methods followed by purification through chromatography . The extraction process may involve the use of solvents like ethanol or methanol, and the purification can be achieved using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Retusin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Low-energy electrons, solvated electrons.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fragment species, including doubly dehydrogenated anions.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Retusin has a wide range of scientific research applications:
Comparison with Similar Compounds
Retusin is unique among flavonoids due to its specific methylation pattern. Similar compounds include:
Quercetin: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities but different methylation patterns.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different reactivity and biological effects.
This compound stands out due to its specific methylation, which enhances its stability and bioactivity compared to other flavonoids .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPYJLEJGNWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924839 | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245-15-4 | |
| Record name | 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retusine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retusin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETUSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8591903SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















